molecular formula C25H26N2O4 B11465789 N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide

N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide

Cat. No.: B11465789
M. Wt: 418.5 g/mol
InChI Key: BZJYRVXOQVFOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a biphenyl core, a morpholine ring, and methoxy groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide typically involves the coupling of a biphenyl carboxylic acid derivative with a morpholine-substituted phenylamine. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine ring and methoxy groups enhances its solubility and potential for specific interactions with biological targets .

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C25H26N2O4/c1-29-23-16-21(22(17-24(23)30-2)27-12-14-31-15-13-27)26-25(28)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11,16-17H,12-15H2,1-2H3,(H,26,28)

InChI Key

BZJYRVXOQVFOSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4CCOCC4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.